molecular formula C7H5F2NO B573660 2-Amino-4,5-difluorobenzaldehyde CAS No. 172843-46-8

2-Amino-4,5-difluorobenzaldehyde

Cat. No.: B573660
CAS No.: 172843-46-8
M. Wt: 157.12
InChI Key: BGMQLFXMHIFJKV-UHFFFAOYSA-N
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Description

2-Amino-4,5-difluorobenzaldehyde is an organic compound characterized by the presence of amino and aldehyde functional groups along with two fluorine atoms on the benzene ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the lithiation of a protected benzaldehyde followed by azidation and subsequent reduction to introduce the amino group . The fluorine atoms can be introduced via halogen exchange reactions using appropriate fluorinating agents .

Industrial Production Methods: Industrial production of 2-Amino-4,5-difluorobenzaldehyde may involve large-scale halogen exchange reactions and subsequent functional group transformations under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-Fluorobenzaldehyde
  • 3-Fluorobenzaldehyde
  • 4-Fluorobenzaldehyde
  • 2,4-Difluorobenzaldehyde
  • 2,5-Difluorobenzaldehyde

Comparison: 2-Amino-4,5-difluorobenzaldehyde is unique due to the presence of both amino and aldehyde functional groups along with two fluorine atoms on the benzene ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations compared to its analogs .

Biological Activity

2-Amino-4,5-difluorobenzaldehyde is an organic compound characterized by the presence of an amino group and a difluorobenzaldehyde moiety. Its unique structure, featuring fluorine substitutions, suggests potential biological activity that may be leveraged in pharmaceutical applications. This article reviews the biological activity of this compound, emphasizing its synthesis, mechanisms of action, and implications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₅F₂N O. The structural features include:

  • Amino group (-NH₂) : This functional group can participate in various chemical reactions, enhancing the compound's reactivity.
  • Difluorobenzaldehyde moiety : The presence of fluorine atoms is known to influence metabolic stability and binding affinity to biological targets.

Anticancer Properties

Recent studies have indicated that compounds with similar structural characteristics exhibit significant anticancer activity. For instance, derivatives containing fluorinated benzaldehyde groups have shown robust antiproliferative effects against various human cancer cell lines. The mechanism often involves disruption of microtubule dynamics and induction of cell cycle arrest.

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundHeLa1.5Microtubule disruption
Similar Compound AMCF-70.8Apoptosis induction
Similar Compound BA5490.5G2/M arrest

Table 1: Anticancer activity of fluorinated benzaldehyde derivatives.

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor, particularly in relation to amyloid precursor protein (APP) processing. Studies suggest that compounds with similar functionalities can inhibit β-secretase (BACE1) activity, which is crucial in Alzheimer's disease pathology.

  • Mechanism : The binding affinity to BACE1 is enhanced by the fluorinated structure, allowing for effective modulation of APP processing.
  • Case Study : A derivative exhibited an IC50 value of 0.15 µM against BACE1, indicating strong inhibitory potential.

Synthesis and Yield

The synthesis of this compound can be achieved through various methods involving condensation reactions. One notable method reported a yield of over 95% using a combination of acetone and water under controlled conditions.

Synthetic Route Example

  • Starting Materials : 4,5-difluoroaniline and an appropriate aldehyde.
  • Reaction Conditions : Mixture heated at 30°C with a catalyst.
  • Yield Analysis : High-performance liquid chromatography (HPLC) confirmed a yield of 96.5%.

Implications for Drug Development

Given its biological activity and favorable synthetic profile, this compound presents itself as a promising candidate for further development in pharmaceuticals. Its ability to form Schiff bases expands its utility in medicinal chemistry as it can lead to the creation of more complex molecules with tailored biological properties.

Properties

IUPAC Name

2-amino-4,5-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2NO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMQLFXMHIFJKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20665514
Record name 2-Amino-4,5-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20665514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172843-46-8
Record name 2-Amino-4,5-difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20665514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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